2-Chloroallyl 2-fluoro-2-oxoacetate
Overview
Description
2-Chloroallyl 2-fluoro-2-oxoacetate is a chemical compound with a unique structure that includes an ester group, a fluorooxo group, and a 2-chloro-2-propenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester typically involves the esterification of acetic acid with 2-chloro-2-propenyl alcohol in the presence of a fluorooxo group. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroallyl 2-fluoro-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorooxo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of fluorooxoacetic acid and 2-chloro-2-propenyl ketone.
Reduction: Formation of 2-chloro-2-propenyl alcohol.
Substitution: Formation of various substituted esters and alcohols.
Scientific Research Applications
2-Chloroallyl 2-fluoro-2-oxoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and 2-chloro-2-propenyl alcohol, which can further interact with biological pathways. The fluorooxo group may enhance the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, fluorooxo-, 2-chloroethyl ester
- Acetic acid, fluorooxo-, 2-bromo-2-propenyl ester
- Acetic acid, fluorooxo-, 2-chloro-2-butyl ester
Uniqueness
2-Chloroallyl 2-fluoro-2-oxoacetate is unique due to the presence of both fluorooxo and 2-chloro-2-propenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloroprop-2-enyl 2-fluoro-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFO3/c1-3(6)2-10-5(9)4(7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJFFZOLHSXKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC(=O)C(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452052 | |
Record name | Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115686-70-9 | |
Record name | Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115686-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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